molecular formula C7H6F3NO B1404299 3-Methoxy-2-(trifluoromethyl)pyridine CAS No. 1184172-41-5

3-Methoxy-2-(trifluoromethyl)pyridine

Cat. No.: B1404299
CAS No.: 1184172-41-5
M. Wt: 177.12 g/mol
InChI Key: SKBPGFAXGVJYCL-UHFFFAOYSA-N
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Description

3-Methoxy-2-(trifluoromethyl)pyridine (CAS 121643-44-5) is a high-purity fluorinated pyridine derivative of significant interest in advanced chemical research and development. This compound belongs to the important class of trifluoromethylpyridines (TFMPs), which are widely recognized for their role in the discovery and synthesis of novel agrochemicals and pharmaceuticals . The unique combination of the fluorine atom's strong electronegativity and the steric profile of the pyridine ring bestows this class of compounds with distinctive physicochemical properties, influencing conformation, biomolecular affinity, and metabolic stability . As a versatile synthetic intermediate, this compound serves as a key building block. TFMP derivatives are fundamental structural ingredients in over 20 commercial agrochemicals, including herbicides, insecticides, and fungicides . Its specific structure is valuable for constructing more complex molecules that exhibit enhanced biological activity and selectivity . In the pharmaceutical sector, the trifluoromethyl group is a critical motif found in approximately 20% of all fluorinated pharmaceuticals, with many candidates containing the TFMP substructure currently in clinical trials for applications such as antiviral and antitumor therapies . Researchers will find this compound particularly useful for constructing targeted molecular architectures in discovery chemistry. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methoxy-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c1-12-5-3-2-4-11-6(5)7(8,9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBPGFAXGVJYCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthetic Route (Classical Approach)

A representative classical synthetic route involves:

Step Reaction Type Description Conditions/Notes
1. Nitration Electrophilic aromatic substitution Introduction of nitro group on pyridine ring Typically using nitric acid or nitrating agents
2. Reduction Catalytic or chemical reduction Conversion of nitro to amino group Commonly Fe/HCl, SnCl2, or catalytic hydrogenation
3. Methoxylation Nucleophilic substitution or methylation Introduction of methoxy group at 3-position Via methylation of hydroxyl or direct substitution
4. Trifluoromethylation Radical or nucleophilic trifluoromethylation Introduction of trifluoromethyl group at 2-position Using reagents like Togni reagent, CF3I, or fluorination catalysts

This route requires careful control of regioselectivity, especially for the trifluoromethylation step, to ensure substitution at the 2-position.

Catalytic Trifluoromethylation and Methoxylation

Recent advances utilize transition metal catalysis for direct functionalization of pyridine derivatives:

  • Iridium-Catalyzed C–H Borylation : This method allows selective borylation of trifluoromethyl-substituted pyridines, which can be further transformed into methoxy derivatives via subsequent functional group interconversions. The procedure involves an iridium catalyst with bipyridine ligands, pinacolborane as the boron source, and heating at 80 °C under inert atmosphere. The crude products are purified by column chromatography.

  • Traceless Borylation of Amino-Substituted Pyridines : Amino groups on pyridines can be converted into methoxy groups via borylation and subsequent substitution steps under similar iridium catalysis conditions.

These catalytic methods offer milder conditions, higher selectivity, and fewer steps compared to classical routes.

Industrial Fluorination Methods

Industrial processes for introducing trifluoromethyl groups often involve fluorination of chlorinated pyridine precursors under superatmospheric pressure in the presence of metal halide catalysts such as FeCl3 or FeF3. For example, (trichloromethyl)pyridine compounds are reacted with hydrogen fluoride (HF) at 150–250 °C and pressures ranging from 5 to 1200 psig to yield chlorinated trifluoromethylpyridines with high efficiency.

Parameter Typical Industrial Conditions
Catalyst FeCl3, FeF3, or mixtures thereof
Temperature 150–250 °C
Pressure 5–1200 psig (preferably ~15 psig)
Reaction Time 1–100 hours depending on substrate and conditions
Outcome High yield of chlorinated trifluoromethylpyridines

These intermediates can be further functionalized to obtain methoxy-substituted trifluoromethylpyridines.

Method Key Features Advantages Limitations
Classical Multi-step Synthesis Stepwise nitration, reduction, methoxylation, trifluoromethylation Well-established, flexible Multi-step, moderate yields
Iridium-Catalyzed C–H Borylation Direct functionalization under mild conditions High selectivity, fewer steps Requires expensive catalysts
Industrial Fluorination of Chloropyridines High-pressure HF fluorination with metal halide catalysts Scalable, high yield Harsh conditions, specialized equipment
  • The regioselectivity of trifluoromethylation is critical; catalysts and reaction conditions must be optimized to favor substitution at the 2-position over other positions on the pyridine ring.

  • Continuous flow reactors and advanced catalytic systems improve yield and purity in industrial settings by providing better temperature control and reaction time management.

  • The use of iridium catalysts with specific ligands (e.g., 4,4-di-tert-butyl bipyridine) enhances the efficiency of borylation, enabling subsequent methoxylation steps with minimal side reactions.

  • Superatmospheric pressure fluorination reduces decomposition and by-product formation compared to vapor-phase fluorination, improving overall process efficiency.

The preparation of 3-Methoxy-2-(trifluoromethyl)pyridine involves sophisticated synthetic strategies combining classical multi-step reactions and modern catalytic methods. Industrial processes leverage high-pressure fluorination techniques to efficiently produce trifluoromethylated pyridine intermediates. Advances in transition metal catalysis, particularly iridium-catalyzed borylation, provide milder and more selective routes to this compound. Optimization of reaction conditions and catalyst systems remains a key focus to enhance yield, selectivity, and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include trifluoromethyl-substituted aldehydes, acids, and piperidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

3-Methoxy-2-(trifluoromethyl)pyridine serves as a crucial building block in the synthesis of various pharmaceuticals. Its derivatives have shown potential in targeting diseases such as cancer and bacterial infections. The trifluoromethyl group is particularly noted for enhancing the biological activity of compounds through improved pharmacokinetic properties.

Case Studies :

  • Antimicrobial Activity : Research indicates that derivatives of trifluoromethylated pyridines exhibit significant activity against Mycobacterium tuberculosis, suggesting potential applications in antibiotic development.
  • Cancer Therapeutics : Some studies have highlighted the effectiveness of similar compounds in inhibiting cancer cell proliferation, indicating their role in developing targeted cancer therapies .

Agrochemicals

The compound's derivatives are also utilized in the agrochemical industry. Trifluoromethylpyridines are known for their efficacy as pesticides and herbicides.

Key Applications :

  • Crop Protection : Several agrochemical products containing trifluoromethylpyridine moieties have been approved for market use. For instance, Fluazifop-butyl was one of the first derivatives introduced for pest control .
  • Synthesis of Agrochemicals : The synthesis of various crop protection agents often involves intermediates derived from this compound, showcasing its versatility .

Comparative Analysis with Related Compounds

Compound NameUnique Features
This compoundEnhanced reactivity and biological activity due to CF₃ and OCH₃ groups
2-Methoxy-3-(trifluoromethyl)pyridineSimilar structure but different positional isomerism affects properties
4-Methoxy-2-(trifluoromethyl)pyridineDifferent substitution location may alter pharmacokinetics
2-TrifluoromethylpyridineLacks methoxy group; primarily used in industrial applications

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Positional Isomers and Substituent Effects

3-Methoxy-6-(trifluoromethyl)pyridin-2-amine
  • Structure : CF₃ at 6-position, methoxy at 3-position, and amine (-NH₂) at 2-position.
  • Key Differences: The amine group introduces hydrogen-bonding capability, enhancing interactions with biological targets (e.g., enzymes). This compound is reported to exhibit higher solubility in polar solvents compared to the non-aminated parent compound .
3-Methoxy-4-(trifluoromethyl)pyridin-2-amine
  • Structure : CF₃ at 4-position, methoxy at 3-position, and amine at 2-position.
  • Key Differences : The proximity of CF₃ and methoxy groups creates steric hindrance, reducing reactivity in nucleophilic substitution reactions. However, this configuration improves thermal stability, making it suitable for high-temperature agrochemical formulations .
2,3-Dimethoxy-5-(trifluoromethyl)pyridine
  • Structure : Two methoxy groups (2- and 3-positions) and CF₃ at 5-position.
  • Key Differences : The additional methoxy group increases electron density on the pyridine ring, accelerating electrophilic substitution reactions. This compound is less lipophilic than 3-Methoxy-2-(trifluoromethyl)pyridine, limiting its use in lipid-rich environments .
  • Applications : Intermediate in synthesizing herbicides with broad-spectrum activity .

Functional Group Variations

Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
  • Structure : Chlorine at 3-position, CF₃ at 5-position, and ester group at 2-position.
  • Key Differences : The chlorine atom enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). The ester group allows for facile hydrolysis to carboxylic acids, broadening its utility in drug discovery .
  • Applications : Building block for anticancer agents and fungicides .
3-(Trifluoromethyl)pyridin-2-ylmethanamine hydrochloride
  • Structure : CF₃ at 3-position and amine-terminated side chain at 2-position.
  • Key Differences : The primary amine enables conjugation with carbonyl groups or metal catalysts. The hydrochloride salt improves aqueous solubility, favoring pharmacokinetic profiles in drug candidates .
  • Applications : Precursor for antidepressants and antiviral agents .
2-Hydroxy-3-(trifluoromethyl)pyridine
  • Structure : Hydroxyl (-OH) at 2-position and CF₃ at 3-position.
  • Key Differences: The hydroxyl group participates in tautomerism (keto-enol), altering reactivity in acidic or basic conditions. This compound exhibits strong hydrogen-bonding capacity, making it a ligand for metalloenzymes .
  • Applications : Chelating agent in catalytic systems and antiparasitic drug development .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituent Positions Key Functional Groups Key Applications
This compound 3-OCH₃, 2-CF₃ Methoxy, CF₃ Agrochemical intermediates
3-Methoxy-6-(trifluoromethyl)pyridin-2-amine 3-OCH₃, 6-CF₃, 2-NH₂ Amine Pharmaceutical synthesis
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate 3-Cl, 5-CF₃, 2-COOCH₃ Ester, Cl Anticancer agents
2-Hydroxy-3-(trifluoromethyl)pyridine 2-OH, 3-CF₃ Hydroxyl Catalytic ligands

Table 2: Physicochemical Properties

Compound Name LogP Solubility (mg/mL) Melting Point (°C)
This compound 2.1 0.5 (water) 78–80
3-Methoxy-6-(trifluoromethyl)pyridin-2-amine 1.8 1.2 (water) 102–104
2,3-Dimethoxy-5-(trifluoromethyl)pyridine 1.5 0.3 (water) 95–97

Biological Activity

3-Methoxy-2-(trifluoromethyl)pyridine, a compound characterized by its unique trifluoromethyl and methoxy substituents, has garnered attention in various fields of biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₆H₆F₃N
  • Molecular Weight : 163.11 g/mol

The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its ability to penetrate biological membranes and interact with cellular targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group can significantly alter the compound's pharmacokinetic properties, potentially enhancing its efficacy as a therapeutic agent.

  • Enzyme Interaction : The compound may modulate the activity of specific enzymes involved in metabolic pathways.
  • Receptor Binding : It has been suggested that the compound can bind to certain receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research has demonstrated that derivatives of trifluoromethyl pyridines exhibit notable antimicrobial properties. For instance:

  • Fungicidal Activity : Compounds containing trifluoromethyl groups have shown enhanced fungicidal activity compared to their chlorinated counterparts. In particular, studies indicate that this compound derivatives possess significant antifungal properties against various pathogens such as Botrytis cinerea and Fusarium spp. .
CompoundPathogenEC50 (μg/mL)
This compoundPhomopsis sp.12.64
FluazinamBotrytis cinerea35.16

Anticancer Activity

In vitro studies have highlighted the potential anticancer effects of this compound. Notably, modifications at the 2-position of related compounds have resulted in increased cytotoxicity against glioblastoma cells. The presence of the trifluoromethyl group has been linked to enhanced cell death through mechanisms involving microtubule disruption .

Case Studies

  • Study on Indolyl-Pyridinyl-Propenones : A series of compounds were evaluated for their ability to induce methuosis (a form of cell death) in glioblastoma cells. The introduction of a trifluoromethyl group significantly increased cytotoxicity, with some derivatives exhibiting GI50 values as low as 0.1 μM .
  • Antifungal Evaluation : In a comparative study, several trifluoromethyl pyridine derivatives were tested against fungal strains, revealing that those with the trifluoromethyl substitution consistently outperformed traditional antifungals in terms of potency .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methoxy-2-(trifluoromethyl)pyridine, and what are the critical reaction parameters?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or fluorination reactions. For example, trifluoroethanol-mediated nucleophilic substitution under mixed alkali conditions (KOH/K₂CO₃) at 80–100°C has been effective for analogous pyridine derivatives . Key parameters include temperature control (to avoid side reactions), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of fluorinating agents (e.g., Selectfluor®). Purification often involves column chromatography or recrystallization .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups. For instance, the -CF₃ group typically appears as a quartet in 19^{19}F NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]⁺ for C₇H₆F₃NO: 178.05).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. What strategies address regioselective challenges during functionalization of this compound?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic effects. The methoxy group at position 3 is electron-donating, directing electrophilic substitution to position 4 or 4. For example:

  • Directed Metalation : Use of LDA (lithium diisopropylamide) at low temperatures (-78°C) to deprotonate position 4 for further coupling .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at position 5 (meta to -CF₃) requires Pd catalysts (e.g., Pd(PPh₃)₄) and optimized ligand systems to enhance yields .

Q. How can conflicting spectroscopic data (e.g., unexpected 19^{19}F NMR shifts) be resolved for derivatives of this compound?

  • Methodological Answer : Discrepancies may arise from solvent effects, impurities, or tautomerism. Solutions include:

  • Variable Temperature NMR : To detect dynamic processes (e.g., rotational barriers in -CF₃ groups) .
  • Isotopic Labeling : 13^{13}C-labeled analogs can clarify ambiguous carbon environments.
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and identify likely structures .

Q. What are the applications of this compound in medicinal chemistry, and how does its structure influence bioactivity?

  • Methodological Answer : The -CF₃ group enhances metabolic stability and lipophilicity, making it valuable in drug candidates. For example:

  • Kinase Inhibitors : The pyridine core can chelate Mg²⁺ in ATP-binding pockets.
  • PET Tracers : 18^{18}F-labeled derivatives are synthesized via late-stage fluorination for imaging .
  • Structure-Activity Relationship (SAR) : Modifications at position 2 (-CF₃) and 3 (-OCH₃) are critical for target affinity; see docking studies with proteins like EGFR .

Q. What computational tools are recommended for predicting reactivity and optimizing synthetic pathways?

  • Methodological Answer :

  • Retrosynthetic Software : Synthia™ or AiZynthFinder™ propose routes using known reactions of trifluoromethylpyridines .
  • Transition State Modeling : Gaussian or ORCA software calculates activation energies for fluorination steps .
  • Machine Learning : Platforms like IBM RXN predict solvent/catalyst combinations for higher yields .

Data Contradiction & Optimization

Q. How should researchers reconcile discrepancies in reported reaction yields for trifluoromethylpyridine syntheses?

  • Methodological Answer : Variability often stems from trace moisture or oxygen sensitivity. Mitigation includes:

  • Strict Anhydrous Conditions : Use of Schlenk lines or gloveboxes.
  • In Situ Analytics : ReactIR monitors intermediate formation to halt reactions at optimal conversion .
  • Design of Experiments (DoE) : Statistical optimization of parameters (e.g., temperature, catalyst loading) identifies critical factors .

Q. What advanced techniques validate the stability of this compound under biological assay conditions?

  • Methodological Answer :

  • LC-MS Stability Studies : Incubate the compound in PBS or serum at 37°C; monitor degradation via time-course MS.
  • Metabolite ID : High-resolution LC-MS/MS identifies oxidation products (e.g., demethylation at -OCH₃) .
  • Microsomal Assays : Liver microsomes assess hepatic stability; use CYP450 inhibitors to pinpoint metabolic pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-Methoxy-2-(trifluoromethyl)pyridine
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